Acetylalanylalanine

Overview

Description

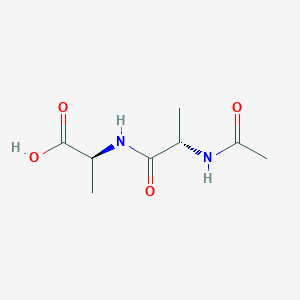

Acetylalanylalanine is a dipeptide compound consisting of two alanine molecules linked by a peptide bond, with an acetyl group attached to the nitrogen atom of the first alanine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylalanylalanine can be synthesized through the esterification and acetylation of dipeptides. The free carboxylic and amino groups of alanylalanine are converted to methyl esters of N-acetylalanylalanine . The reaction typically involves the use of acetyl chloride or acetic anhydride as acetylating agents, and the reaction is carried out under mild conditions to prevent degradation of the peptide bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can efficiently produce large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Acetylalanylalanine undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Oxidation: The acetyl group can be oxidized to form acetic acid and the corresponding peptide.

Substitution: The acetyl group can be substituted with other acyl groups using appropriate reagents.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or hydrogen peroxide.

Substitution: Acyl chlorides or anhydrides.

Major Products Formed:

Hydrolysis: Alanine and acetylalanine.

Oxidation: Acetic acid and the corresponding peptide.

Substitution: Various N-acylated peptides depending on the acylating agent used.

Scientific Research Applications

Medicinal Chemistry

Acetylalanylalanine has been investigated for its potential therapeutic applications, particularly in the context of cancer treatment. Research indicates that amino acid derivatives can influence tumor growth and cell proliferation. For instance, studies on alanyl-tRNA synthetase (AARS1) suggest that it may play a role in tumorigenesis by facilitating protein lactylation, which is linked to cancer cell proliferation . The structural similarity between this compound and other amino acids allows for potential development as a drug candidate targeting metabolic pathways involved in cancer.

Biochemical Research

In biochemical studies, this compound serves as a model compound for understanding peptide interactions and enzyme mechanisms. Its role as a substrate in enzymatic reactions has been explored, particularly concerning aminopeptidases which can hydrolyze peptide bonds. For example, a novel N(alpha)-acetyl alanine aminopeptidase was isolated from Allomyces arbuscula, demonstrating the compound's relevance in enzyme-substrate interactions . This research contributes to the broader understanding of peptide metabolism and enzymatic specificity.

Nutritional Science

This compound is also relevant in nutritional studies, particularly regarding supplementation effects on muscle metabolism. Research has shown that alanine supplementation can enhance performance and recovery in resistance training . Acetylated forms of amino acids may exhibit improved absorption and bioavailability, making this compound a candidate for further investigation in sports nutrition and dietary supplements.

Structural Studies

The structural characteristics of this compound have been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy. These studies help elucidate the conformational dynamics of peptide systems, providing insights into how modifications like acetylation affect stability and interactions . Understanding these structural properties is crucial for designing more effective therapeutic agents based on peptide frameworks.

Case Study: Cancer Cell Proliferation

A recent study highlighted the role of AARS1 in gastric cancer proliferation through lactylation processes. The study found that increased AARS1 expression correlates with poor patient prognosis, suggesting that targeting this pathway could be beneficial for therapeutic interventions .

Case Study: Nutritional Supplementation

In an animal model, supplementation with alanine derivatives showed significant improvements in muscle glycogen levels post-exercise compared to controls. This finding supports the potential use of acetylated amino acids in enhancing athletic performance and recovery .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of acetylalanylalanine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as aldo-keto reductase family 1 member B1, which plays a role in the polyol pathway . This inhibition can lead to various biological effects, including the modulation of glucose metabolism and reduction of oxidative stress.

Comparison with Similar Compounds

Acetylalanylalanine is unique compared to other similar compounds due to its specific acetylation and peptide structure. Similar compounds include:

- N-acetylglycylglycine

- N-acetylalanylglycine

- N-acetylalanine

These compounds share similar structural features but differ in their specific amino acid sequences and acetylation patterns .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Acetylalanylalanine in laboratory settings?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with acetylation of the N-terminus and proper purification via HPLC . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., , ), mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to confirm functional groups. Ensure purity is quantified using analytical HPLC with UV detection at 220 nm .

- Key Considerations : Document reagent sources (e.g., protected amino acids, coupling agents) and solvent systems. Include error margins for spectral data (e.g., ±0.1 ppm for NMR shifts) to ensure reproducibility .

Q. How can researchers design controlled experiments to study the stability of this compound under varying pH and temperature conditions?

- Experimental Design :

- Independent Variables : pH (range 2–12), temperature (4°C to 60°C).

- Dependent Variables : Degradation rate (measured via HPLC), structural integrity (via NMR post-incubation).

- Controls : Buffer-only controls, inert atmosphere (N) to prevent oxidation.

- Statistical Analysis : Use ANOVA to compare degradation rates across conditions and Tukey’s post-hoc test for pairwise comparisons .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for this compound across literature sources?

- Analytical Framework :

Source Evaluation : Compare the solvent systems (e.g., DO vs. DMSO-d), instrument calibration standards, and sample concentrations used in conflicting studies .

Replicate Conditions : Reproduce experiments under cited conditions to isolate variables (e.g., temperature during NMR acquisition).

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-4(9-6(3)11)7(12)10-5(2)8(13)14/h4-5H,1-3H3,(H,9,11)(H,10,12)(H,13,14)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZMSEWWBGCBFM-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173808 | |

| Record name | Acetylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19245-87-5, 19993-26-1 | |

| Record name | N-Acetyl-L-alanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19245-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.